N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride
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Overview
Description
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride is a complex organic compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a pyridine ring, which is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyladamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with pyridine-4-carbohydrazide under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyladamantane-1-carboxylic acid
- 1-Adamantanecarboxylic acid
- 3-Hydroxyadamantane-1-carboxylic acid
Uniqueness
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride is unique due to the combination of the adamantane core and the pyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(24)22-21-15(23)14-3-5-20-6-4-14;/h3-6,13H,7-12H2,1-2H3,(H,21,23)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVMKGHMIRKFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NNC(=O)C4=CC=NC=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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